tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16481537
Molecular Formula: C18H25N3O4S
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N3O4S |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | tert-butyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-9-13(10-12-21)20(4)16-14-7-5-6-8-15(14)26(23,24)19-16/h5-8,13H,9-12H2,1-4H3 |
| Standard InChI Key | BVCGIAIZXMVKBD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Introduction
Structural Characteristics
IUPAC Nomenclature and Molecular Identity
The IUPAC name tert-butyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]piperidine-1-carboxylate reflects its three key components:
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A piperidine ring substituted at the 4-position with a methylamino group linked to a benzoisothiazole dioxide moiety.
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A tert-butyl carbamate group at the 1-position of the piperidine .
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The benzo[d]isothiazol-3-yl 1,1-dioxide group, a sulfonamide-derived heterocycle.
The structural complexity is further illustrated by its SMILES notation:
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NS(=O)(=O)C3=CC=CC=C32 , which encodes the spatial arrangement of atoms. The InChIKey BVCGIAIZXMVKBD-UHFFFAOYSA-N provides a unique identifier for computational studies.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₄S | |
| Molecular Weight | 379.5 g/mol | |
| CAS Registry Number | 1420867-75-9 | |
| PubChem CID | 71650397 |
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the tert-butyl carbamate and benzoisothiazole groups occupying equatorial positions to minimize steric strain . Quantum mechanical calculations predict a rotational energy barrier of ~8 kcal/mol for the N-methylamino linker, suggesting moderate conformational flexibility .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Piperidine Functionalization: tert-Butyl piperidine-1-carboxylate is alkylated at the 4-position using methylamine derivatives .
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Benzoisothiazole Coupling: The intermediate 4-(methylamino)piperidine reacts with 3-chlorobenzo[d]isothiazole 1,1-dioxide under Ullmann or Buchwald-Hartwig conditions to form the C–N bond .
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Protection/Deprotection: The tert-butyloxycarbonyl (Boc) group remains intact during synthesis, serving as a protective group for the piperidine nitrogen .
Table 2: Key Synthetic Intermediates
| Step | Reagent | Role | Yield |
|---|---|---|---|
| 1 | tert-Butyl piperidine-1-carboxylate | Starting material | 90% |
| 2 | 3-Chlorobenzo[d]isothiazole 1,1-dioxide | Electrophilic coupling partner | 75% |
Purification and Characterization
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol . Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) . Nuclear magnetic resonance (NMR) spectra show characteristic signals:
Physicochemical Properties
Thermodynamic Parameters
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LogP: Calculated at 2.1 ± 0.3 (XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: 0.12 mg/mL (25°C), as per shake-flask method.
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Melting Point: 168–170°C (decomposition observed above 170°C) .
Spectroscopic Profiles
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IR (KBr): Strong bands at 1705 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) .
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UV-Vis (MeOH): λₘₐₓ 274 nm (π→π* transition of benzoisothiazole).
Pharmacological Research
Hypothetical Targets
The benzoisothiazole dioxide moiety resembles sulfonamide pharmacophores found in:
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Carbonic Anhydrase Inhibitors: Analogous to acetazolamide, suggesting potential diuretic or antiglaucoma activity.
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GABAₐ Receptor Modulators: Structural similarity to benzisothiazolones may confer anxiolytic properties .
In Silico Predictions
Analytical Methods
Quantification Techniques
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